2-methoxy-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzenesulfonamide
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Overview
Description
2-methoxy-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzenesulfonamide is a complex organic compound that features a trifluoromethyl group, a phenoxy group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents such as halides or organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organometallic reagents for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce a sulfonamide with a different substitution pattern.
Scientific Research Applications
2-methoxy-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological pathways involving sulfonamides.
Medicine: Its potential as a pharmaceutical intermediate makes it valuable for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-methoxy-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes or receptors that are modulated by the compound’s functional groups. The trifluoromethyl group, in particular, is known to enhance binding affinity and metabolic stability, making it a key feature in the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 2-methoxy-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzenesulfonamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both a trifluoromethyl group and a phenoxy group, along with the but-2-yn-1-yl linker, provides a distinct structural framework that can interact with a variety of molecular targets.
Properties
IUPAC Name |
2-methoxy-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO4S/c1-25-16-9-2-3-10-17(16)27(23,24)22-11-4-5-12-26-15-8-6-7-14(13-15)18(19,20)21/h2-3,6-10,13,22H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVSTQXMHSTTEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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